1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15938933
Molecular Formula: C12H7F5
Molecular Weight: 246.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F5 |
|---|---|
| Molecular Weight | 246.18 g/mol |
| IUPAC Name | 1-(difluoromethyl)-3-(trifluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H7F5/c13-11(14)10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
| Standard InChI Key | WZFHVELBLDYWPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene (C₁₂H₇F₅) derives from naphthalene (C₁₀H₈) through substitution of hydrogen atoms at the 1- and 3-positions with -CF₂H and -CF₃ groups, respectively. The naphthalene framework provides a rigid, planar aromatic system, while the fluorine-rich substituents introduce significant electronegativity and steric bulk. Comparative analysis of analogous compounds, such as 1-(difluoromethyl)-2-(trifluoromethyl)naphthalene and 1-(difluoromethyl)-3-(trifluoromethoxy)naphthalene , suggests that the 1,3-substitution pattern may enhance molecular asymmetry, potentially influencing crystallization behavior and intermolecular interactions.
Spectroscopic Signatures
Although nuclear magnetic resonance (NMR) data for the exact compound are unavailable, studies on similar fluorinated naphthalenes provide benchmarks. For instance, ¹⁹F NMR chemical shifts for -CF₂H groups in 1-(difluoromethyl)-2-(trifluoromethyl)naphthalene appear at δ −109.67 (d, J = 56.9 Hz) , while -CF₃ groups in 3-(trifluoromethyl)benzene derivatives resonate near δ −62.5 . These shifts reflect the distinct electronic environments of fluorine atoms in different substituents.
Synthetic Methodologies
Transition Metal-Catalyzed Fluorination
A prevalent strategy for constructing polyfluorinated aromatics involves transition metal-mediated cross-coupling. For example, the synthesis of 1-(difluoromethyl)-3-(trifluoromethyl)benzene employs palladium catalysts with ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) and triphenylphosphine (PPh₃), achieving yields up to 85% via Suzuki-Miyaura couplings . Adapting this methodology to naphthalene systems would require optimizing ligand-metal combinations to accommodate the larger aromatic core.
Radical Fluorination Pathways
Recent advances in radical chemistry enable direct C–H fluorination of aromatic substrates. Potassium naphthalenide (KNp), a strong reductant, facilitates single-electron transfer to fluorinated precursors, as demonstrated in the synthesis of 2-(difluoromethyl)naphthalene . Such methods could theoretically be extended to install -CF₂H and -CF₃ groups sequentially, though regioselectivity challenges may arise due to the naphthalene ring’s electronic heterogeneity.
Physicochemical Properties
Solubility and Lipophilicity
Comparative Analysis of Fluorinated Naphthalenes
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